1-Chloro-5-(chloromethyl)-2,4-difluorobenzene 1-Chloro-5-(chloromethyl)-2,4-difluorobenzene
Brand Name: Vulcanchem
CAS No.: 1429422-43-4
VCID: VC8409692
InChI: InChI=1S/C7H4Cl2F2/c8-3-4-1-5(9)7(11)2-6(4)10/h1-2H,3H2
SMILES: C1=C(C(=CC(=C1Cl)F)F)CCl
Molecular Formula: C7H4Cl2F2
Molecular Weight: 197.01 g/mol

1-Chloro-5-(chloromethyl)-2,4-difluorobenzene

CAS No.: 1429422-43-4

Cat. No.: VC8409692

Molecular Formula: C7H4Cl2F2

Molecular Weight: 197.01 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-5-(chloromethyl)-2,4-difluorobenzene - 1429422-43-4

Specification

CAS No. 1429422-43-4
Molecular Formula C7H4Cl2F2
Molecular Weight 197.01 g/mol
IUPAC Name 1-chloro-5-(chloromethyl)-2,4-difluorobenzene
Standard InChI InChI=1S/C7H4Cl2F2/c8-3-4-1-5(9)7(11)2-6(4)10/h1-2H,3H2
Standard InChI Key HVOQAXSZRLRBFL-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1Cl)F)F)CCl
Canonical SMILES C1=C(C(=CC(=C1Cl)F)F)CCl

Introduction

Chemical Identity and Structural Analysis

Molecular and Stereochemical Properties

The molecular formula of 1-chloro-5-(chloromethyl)-2,4-difluorobenzene is C₇H₄Cl₂F₂, with a molecular weight of 197.01 g/mol. The substituent arrangement creates a sterically congested aromatic system, where the electron-withdrawing effects of fluorine and chlorine atoms influence electronic distribution. Key structural features include:

  • Chlorine at position 1: Directs electrophilic substitution to meta positions.

  • Chloromethyl group at position 5: Introduces alkylation potential.

  • Fluorine atoms at positions 2 and 4: Enhance thermal stability and resistance to oxidation .

Table 1: Comparative Structural Properties of Halogenated Benzene Derivatives

Compound NameSubstituent PositionsMolecular FormulaMolecular Weight (g/mol)
1-Chloro-5-(chloromethyl)-2,4-difluorobenzene1-Cl, 5-CH₂Cl, 2-F, 4-FC₇H₄Cl₂F₂197.01
1-Chloro-2-(chloromethyl)-4,5-difluorobenzene1-Cl, 2-CH₂Cl, 4-F, 5-FC₇H₄Cl₂F₂197.01
2-(2,4-Difluorophenyl)-1-chloro-3-propanolN/AC₉H₈ClF₂O214.61

Synthesis Methods and Optimization

Key Reaction Parameters:

  • Temperature: 45–70°C for optimal elimination.

  • Catalyst: KHSO₄ facilitates protonation and dehydration.

  • Yield: 80–85% for analogous compounds .

Challenges and Modifications

Synthesizing the 1,5-disubstituted isomer requires precise control over regioselectivity. Fluorine’s strong electron-withdrawing effects may necessitate modified Friedel-Crafts conditions or transition metal catalysis to direct substituent placement.

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Fluorine substituents increase decomposition temperatures (>200°C).

  • Solubility: Low polarity due to halogenation; soluble in chlorobenzene (0.15–0.30 mol/300ml) .

  • Reactivity:

    • Nucleophilic Substitution: Chloromethyl group undergoes SN2 reactions with amines or thiols.

    • Electrophilic Aromatic Substitution: Activated positions (meta to chlorine) allow nitration or sulfonation.

Table 2: Predicted Physicochemical Properties

PropertyValue/Description
Boiling Point210–220°C (estimated)
Density1.45–1.55 g/cm³
LogP (Partition Coefficient)3.2 (high lipophilicity)

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

The placement of substituents significantly alters reactivity:

  • 1-Chloro-2-(chloromethyl)-4,5-difluorobenzene : Adjacent chlorine and chloromethyl groups increase steric hindrance, reducing nucleophilic substitution rates compared to the 1,5-isomer.

  • 2-(2,4-Difluorophenyl)-1-chloro-3-propanol : The hydroxyl group introduces hydrogen-bonding capability, absent in the fully halogenated target compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator